molecular formula C9H6INO2 B12865986 1-(5-Iodobenzo[d]oxazol-2-yl)ethanone

1-(5-Iodobenzo[d]oxazol-2-yl)ethanone

Cat. No.: B12865986
M. Wt: 287.05 g/mol
InChI Key: YNHYUTODMCBBPT-UHFFFAOYSA-N
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Description

1-(5-Iodobenzo[d]oxazol-2-yl)ethanone is a halogenated benzoxazole derivative characterized by an acetyl group at position 2 of the benzoxazole ring and an iodine substituent at position 3. Its molecular formula is C₉H₆INO₂, with a molecular weight of 287.06 g/mol.

Properties

Molecular Formula

C9H6INO2

Molecular Weight

287.05 g/mol

IUPAC Name

1-(5-iodo-1,3-benzoxazol-2-yl)ethanone

InChI

InChI=1S/C9H6INO2/c1-5(12)9-11-7-4-6(10)2-3-8(7)13-9/h2-4H,1H3

InChI Key

YNHYUTODMCBBPT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(O1)C=CC(=C2)I

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-Iodobenzo[d]oxazol-2-yl)ethanone typically involves the iodination of a benzoxazole precursor followed by the introduction of an ethanone group. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

1-(5-Iodobenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Iodobenzo[d]oxazol-2-yl)ethanone has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Material Science:

Mechanism of Action

The mechanism of action of 1-(5-Iodobenzo[d]oxazol-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary widely based on the structure of the final drug candidate derived from this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(5-iodobenzo[d]oxazol-2-yl)ethanone, highlighting differences in substituents, molecular properties, and reported applications:

Compound Key Structural Features Molecular Weight (g/mol) Reported Activity/Application Reference
This compound Iodine at C5, acetyl at C2 287.06 Potential synthetic intermediate for catalytic processes or medicinal chemistry.
(E)-1-(6-Methoxybenzo[d]oxazol-2-yl)-2-(4-methoxyphenyl)ethanone oxime Methoxy groups at C6 (benzoxazole) and C4 (phenyl), oxime functional group 326.31 Xanthine oxidase (XO) inhibitor (IC₅₀ = 3.7 μM), competitive with allopurinol; anti-gout activity.
1-(5-Bromobenzo[d]oxazol-2-yl)ethanone Bromine at C5, acetyl at C2 240.05 Pharmaceutical intermediate; used in cross-coupling reactions.
1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone Oxadiazole ring, pyrazolylmethyl substituent, aryl group at C2 300.31 Antibacterial/antifungal candidate; characterized by IR (1705 cm⁻¹, C=O) and NMR.
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one Imidazole-oxadiazole hybrid, thioether linkage, phenylethanone core 377.43 Antimicrobial activity; crystal structure confirmed via X-ray diffraction.
1-(6-Bromo-3-pyridyl)ethanone Bromine at C6 (pyridine ring), acetyl at C3 214.03 Intermediate for Suzuki-Miyaura coupling; used in heterocyclic synthesis.

Key Observations:

Halogen Effects: The iodine atom in this compound increases its molecular weight and polarizability compared to brominated analogs (e.g., 1-(5-bromobenzo[d]oxazol-2-yl)ethanone). This enhances its utility in halogen-bond-driven interactions, which are critical in catalysis or protein-ligand binding . Brominated derivatives (e.g., 1-(5-bromobenzo[d]oxazol-2-yl)ethanone) are more commonly reported in cross-coupling reactions due to the versatility of C-Br bonds in Suzuki-Miyaura couplings .

Functional Group Influence: The oxime derivative (E)-1-(6-methoxybenzo[d]oxazol-2-yl)-2-(4-methoxyphenyl)ethanone oxime demonstrates enhanced biological activity (XO inhibition), attributed to the oxime group’s ability to chelate metal ions in enzyme active sites . Oxadiazole-containing analogs (e.g., compounds in ) exhibit improved metabolic stability and antimicrobial properties due to the electron-deficient heterocyclic core.

Therapeutic Potential: Methoxy-substituted benzoxazoles (e.g., the XO inhibitor in ) show promise in treating hyperuricemia and gout, whereas iodinated derivatives may lack direct enzyme inhibition but could serve as precursors for iodinated drug candidates.

Synthetic Utility: The acetyl group in this compound enables participation in enantioselective rhodium-catalyzed additions (as seen with its non-iodinated analog in ). This reactivity is less pronounced in compounds with bulkier substituents (e.g., oxadiazoles or imidazoles).

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